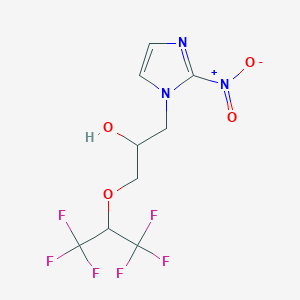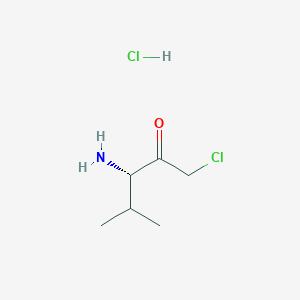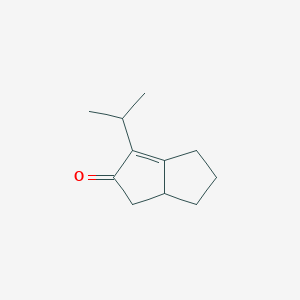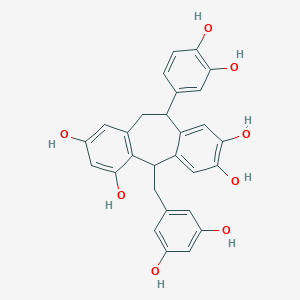
Cassigarol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cassigarol A is a natural product isolated from the bark of Cassia garrettiana. It has gained attention in the scientific community due to its potential pharmacological properties. Cassigarol A is a polyphenolic compound that has been found to possess antioxidant, anti-inflammatory, and anticancer activities.
Aplicaciones Científicas De Investigación
Gastric H+,K(+)-ATPase Inhibition
Cassigarol A, a polyphenol from Cassia garrettiana, has been shown to inhibit gastric H+,K(+)-ATPase and gastric acid secretion. This inhibition is competitive with respect to ATP and non-competitive with respect to K+. The phenolic hydroxy groups of cassigarol A play a crucial role in this interaction, indicating its potential as a potent inhibitor of gastric H+,K(+)-ATPase (Murakami et al., 1992).
Antitumor and Antimetastatic Activities
Cassigarol A has been found to inhibit tumor growth and lung metastasis in Lewis lung carcinoma-bearing mice. It also inhibits plasmin activity and the formation of capillary-like networks in human umbilical vein endothelial cells, suggesting its role in hindering angiogenesis. This points towards its antitumor and antimetastatic activities possibly due to inhibition of plasmin activity and angiogenesis (Kimura et al., 2000).
Anti-HIV-1 Protease Activity
Cassigarol A has been identified as having inhibitory activity against HIV-1 protease, as discovered in screenings of Thai plant extracts used in traditional medicine. This activity positions it as a candidate for the development of anti-HIV-1 agents (Bunluepuech et al., 2016).
Role in Insulin and Immunoprotective Pathways
Studies on Cassia auriculata, which contain cassigarol A, highlight its influence on insulin and immunoprotective pathways, suggesting a possible role in enhancing glucose uptake and transporter expressions via the IRS signaling pathway. This opens up possibilities for its application in long-term therapy for type II diabetes (Fauzi et al., 2017).
Propiedades
Número CAS |
106387-02-4 |
|---|---|
Nombre del producto |
Cassigarol A |
Fórmula molecular |
C28H24O8 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol |
InChI |
InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2 |
Clave InChI |
SJCXTMZZGQRDQF-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O |
SMILES canónico |
C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O |
Sinónimos |
cassigarol A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



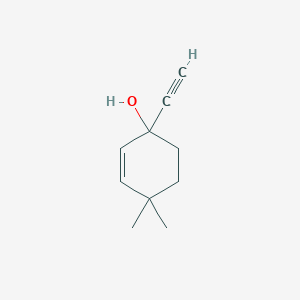
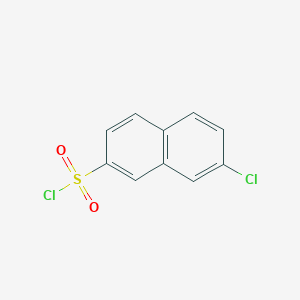
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
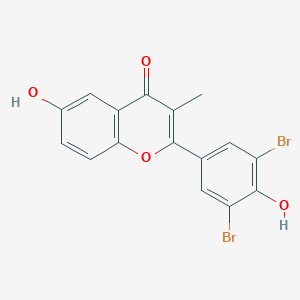
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
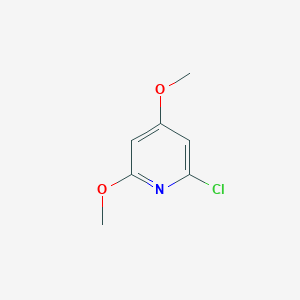
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
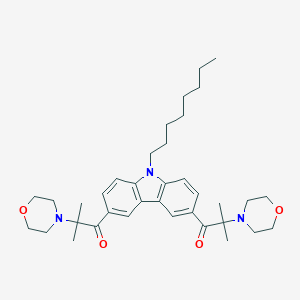
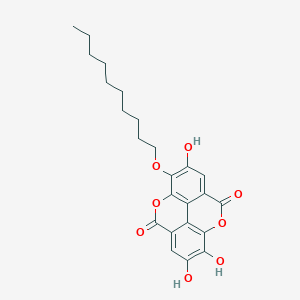
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
